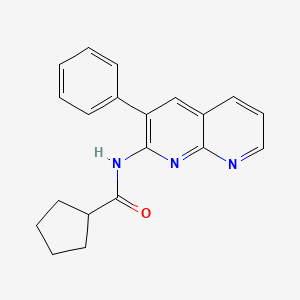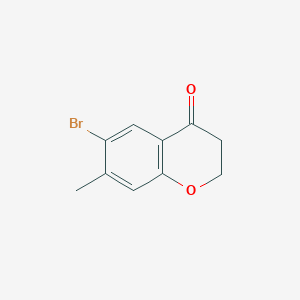
6-Bromo-7-methylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methylchroman-4-one is a chemical compound with the molecular formula C10H9BrO2 . It is a solid substance at room temperature . The compound is part of the chromanone family, which is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond in chromanone makes a minor difference from chromone and is associated with diverse biological activities .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . More detailed physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1. Electrophilic Substitution Reactions
A study by Mukarramov (2014) investigated the electrophilic substitution reactions of hydrochlorides of 6-methyl-dihydropyrimidine-4-ones with N-bromosuccinimide and bromine. This work highlights the bromination process, which could be relevant for understanding the chemical transformations that 6-Bromo-7-methylchroman-4-one might undergo or how similar structures could be synthesized (Mukarramov, 2014).
2. Photochromic Compounds
Research on the synthesis of photochromic compounds, such as those involving brominated 6,6′-dimethyl-bi-1H-indene derivatives, showcases the utility of brominated compounds in the development of materials with potential applications in optical storage or switches. This could suggest areas where this compound derivatives might find application (Chen et al., 2010).
3. One-Pot Synthesis Approaches
Zhou et al. (2013) reported a one-pot synthesis method for creating 6-bromo-dimethylthiochroman, demonstrating the efficiency of synthesizing brominated compounds in a manner that minimizes pollution and consumption. This approach could be relevant for the eco-friendly synthesis of compounds like this compound (Zhou et al., 2013).
Potential Applications
1. Molecular Switches and Optical Properties
The synthesis and photochemical behavior of molecular switches with photochromic properties are explored by Wolf et al. (2013). Such studies underline the potential application of brominated chroman derivatives in creating molecular switches or materials with tunable optical properties, which could be an area where this compound derivatives might be utilized (Wolf et al., 2013).
Direcciones Futuras
The future directions for the study of 6-Bromo-7-methylchroman-4-one and other chromanone derivatives include the development of more effective and cost-effective methods for their synthesis . There is also a need for further studies to fully understand their biological activities and mechanisms of action . The development of safer and more sustainable methods for the bromination of organic molecules, including chromanone derivatives, is another important area of future research .
Mecanismo De Acción
Target of Action
6-Bromo-7-methylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that serves as a building block in medicinal chemistry Chroman-4-one and its derivatives have been associated with a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Chroman-4-one derivatives have been shown to exhibit diverse biological activities, indicating that they likely interact with their targets in various ways .
Biochemical Pathways
Chroman-4-one and its derivatives, including this compound, have been found to affect various biochemical pathways. They exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . This suggests that these compounds may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of pharmacological activities exhibited by chroman-4-one derivatives, it can be inferred that these compounds likely induce various molecular and cellular changes .
Propiedades
IUPAC Name |
6-bromo-7-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBOJVMMUTCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173381-62-9 |
Source


|
| Record name | 6-bromo-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate](/img/structure/B2821289.png)
![N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821290.png)
![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
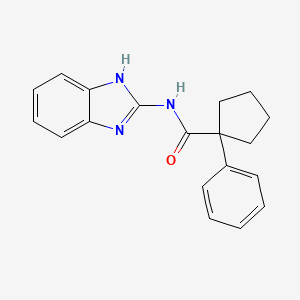
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)
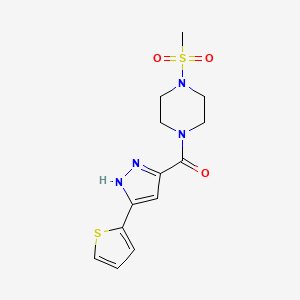
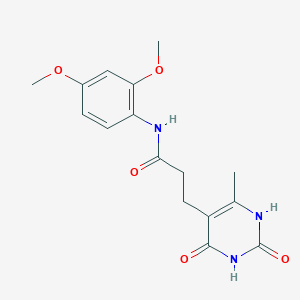

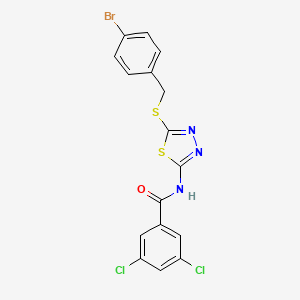
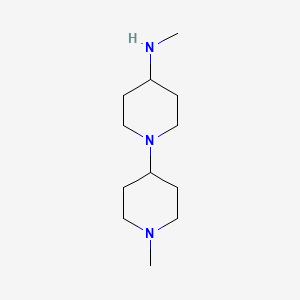
![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)
![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)
